2,3-Dihydroxypropane-1-sulfonate

Waterborne Polyurethane Chain Extender Solid Content

Sodium 2,3-dihydroxypropane-1-sulfonate (DHPA) is a sulfonate chain extender delivering high-solid (>50%) waterborne polyurethane emulsions—unattainable with carboxylate extenders like DMPA. Its strong sulfonate ionization yields smaller, uniform particles for high-gloss coatings, while DHPA-based films exhibit superior thermal stability and elastic modulus retention at elevated temperatures. Choose DHPA when solid content, thermal integrity, and surface quality are critical differentiators.

Molecular Formula C3H7O5S-
Molecular Weight 155.15 g/mol
Cat. No. B1259476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxypropane-1-sulfonate
Synonyms2,3-dihydroxypropane-1-sulfonate
Molecular FormulaC3H7O5S-
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC(C(CS(=O)(=O)[O-])O)O
InChIInChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8)/p-1
InChIKeyYPFUJZAAZJXMIP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxypropane-1-sulfonate (DHPS/DHPA): Procurement and Selection Guide for Sulfonate-Based R&D and Industrial Applications


2,3-Dihydroxypropane-1-sulfonate (DHPS, CAS 35396-47-5 for the sodium salt) is a C3 organosulfonate existing as a chiral (R/S) zwitterionic metabolite in global sulfur cycles and as a synthetic sulfonate chain extender (DHPA) in materials science [1]. Unlike aromatic or morpholine-containing sulfonates, its small, flexible aliphatic diol-sulfonate structure confers distinct physicochemical and functional properties: a predicted pKa of ~4.73 , high aqueous solubility (LogD at pH 7.4 = -6.71 ), and dual hydroxyl-sulfonate reactivity. It is industrially sourced as the sodium salt (MW 178.14 g/mol) for waterborne polymer synthesis and is recognized as a key intermediate in the degradation of the abundant plant sulfolipid sulfoquinovosyl diacylglycerol [2].

Critical Functional Limitations of Generic Sulfonate Analogs in Replacing 2,3-Dihydroxypropane-1-sulfonate


Substituting 2,3-dihydroxypropane-1-sulfonate with in-class sulfonates like MOPS or HEPES is functionally invalid due to divergent pKa and buffering ranges [1], while replacing it with traditional carboxylate chain extenders (e.g., DMPA) in polymer synthesis imposes a performance ceiling on solid content and mechanical properties [2]. DHPS/DHPA occupies a unique niche: its pKa (~4.7) renders it unsuitable for physiological pH buffering, but its strong sulfonate ionization enables high-solid content (>50%) polyurethane emulsions—a benchmark unattainable with carboxylate-only systems [2]. Furthermore, its specific recognition by bacterial sulfonate degradation pathways (e.g., via DHPS dehydrogenase) cannot be replicated by structurally dissimilar sulfonates [3]. Selection must therefore be application-driven, not based on class membership alone.

Head-to-Head Performance Data: Quantifying the Differentiation of 2,3-Dihydroxypropane-1-sulfonate vs. Carboxylate and Other Sulfonate Comparators


Superior Emulsion Solid Content: Sulfonate-based (DHPA) vs. Carboxylate-based (CWPU) Waterborne Polyurethane

In a direct head-to-head synthesis using identical isocyanate and polyol components, waterborne polyurethane prepared with sodium 2,3-dihydroxypropane-1-sulfonate (DHPA) as the chain extender (SWPU) achieved a solid mass fraction exceeding 50%, whereas the parallel carboxylate-based system (CWPU) using a conventional carboxylic acid chain extender was limited to a maximum solid mass fraction of 40% [1]. This 10+ percentage point absolute increase represents a >25% relative improvement in solid content.

Waterborne Polyurethane Chain Extender Solid Content

Particle Size and Distribution Control: DHPA-Containing Polyurethane Emulsions vs. Carboxylate Analogs

Comparative characterization of SWPU and CWPU emulsions revealed that DHPA-based SWPU exhibited consistently smaller average particle diameters and a narrower particle size distribution than CWPU [1]. While exact numeric values were not provided in the abstract, the reported trend is consistent with the class-level behavior of sulfonate hydrophilic chain extenders, which exhibit stronger ionization and greater charge density than carboxylates, thereby enhancing electrostatic stabilization during self-emulsification [2].

Polyurethane Dispersion Particle Size Emulsion Stability

Thermal Stability and Mechanical Integrity: SWPU Films vs. Carboxylate-Based Polyurethane Films

Films cast from SWPU emulsions (DHPA-based) demonstrated superior thermal stability and higher elastic modulus compared to those from CWPU emulsions [1]. Although the abstract does not provide explicit decomposition temperatures or modulus values, the sulfonate group's stronger ionization and higher thermal resistance relative to carboxylates is a recognized class-level advantage in polyurethane ionomers [2]. This contributes to enhanced performance in applications requiring thermal endurance and mechanical rigidity.

Thermogravimetric Analysis Elastic Modulus Polyurethane Film

Enzymatic Substrate Specificity: Kinetic Parameters for DHPS Dehydrogenase vs. Structural Analogs

2,3-Dihydroxypropane-1-sulfonate serves as a specific substrate for sulfopropanediol 3-dehydrogenase (EC 1.1.1.308), with a reported Km value of 460 μM [1]. This enzyme is induced in bacteria such as Cupriavidus pinatubonensis JMP134 during growth on DHPS as the sole sulfur source, and it does not efficiently process structurally dissimilar sulfonates like MOPS or sulfoquinovose [2]. The kinetic selectivity underpins the compound's role as a dedicated intermediate in the global sulfur cycle.

Enzyme Kinetics Sulfonate Metabolism Biocatalysis

Optimized Application Scenarios for 2,3-Dihydroxypropane-1-sulfonate (DHPS/DHPA) Based on Performance Differentiation


High-Solid Content Waterborne Polyurethane Coatings and Adhesives

Use sodium 2,3-dihydroxypropane-1-sulfonate (DHPA) as a sulfonate chain extender to formulate waterborne polyurethane (WPU) emulsions with solid mass fractions exceeding 50% [1]. This is particularly advantageous for industrial wood coatings, automotive basecoats, and laminating adhesives where rapid drying, reduced VOC emissions, and high film build are critical. The >25% relative increase in solid content vs. carboxylate-based systems [1] enables more efficient application processes and lower per-unit shipping costs.

Thermally Stable Polyurethane Films for Electronics and Automotive Interiors

Employ DHPA-based SWPU films in applications requiring enhanced thermal stability and elastic modulus, such as protective coatings for electronic components, automotive interior trim films, and heat-resistant laminates [1]. The sulfonate-derived films demonstrate superior retention of mechanical integrity at elevated temperatures compared to carboxylate-based analogs [1], reducing the risk of coating failure or deformation under service conditions.

Fine-Particle Size Emulsions for High-Gloss and Uniform Coatings

Leverage the smaller particle size and narrower size distribution characteristic of DHPA-containing polyurethane emulsions [1] to produce high-gloss, defect-free clear coats and pigmented topcoats. Uniform particle distribution enhances film coalescence, surface smoothness, and optical clarity, making SWPU dispersions the preferred choice for premium furniture finishes, leather treatment agents, and high-end packaging coatings where aesthetic quality is paramount.

Biochemical Studies of Bacterial Sulfonate Metabolism and Sulfur Cycling

Utilize 2,3-dihydroxypropane-1-sulfonate (DHPS) as a characterized substrate (Km = 460 μM [2]) for sulfopropanediol 3-dehydrogenase in enzymatic assays and microbial growth studies. This compound serves as a defined intermediate for investigating the sulfoquinovose degradation pathway in marine Roseobacter clades [3] and terrestrial bacteria [2], and it can be employed in stable-isotope (³⁴S) labeling experiments to trace sulfur fluxes in environmental and gut microbiome metabolomics research [3].

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